molecular formula C26H21ClN6O2 B2999549 1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1358317-04-0

1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No.: B2999549
CAS No.: 1358317-04-0
M. Wt: 484.94
InChI Key: AWQLQPUYHPYUDY-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea features a urea core functionalized with two distinct aromatic systems:

  • Imidazole-oxadiazole hybrid: The other nitrogen is linked to a 4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl group. The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) enhances metabolic stability and π-π stacking capabilities, while the m-tolyl (meta-methylphenyl) group contributes to lipophilicity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN6O2/c1-17-3-2-4-19(13-17)24-31-25(35-32-24)23-15-33(16-28-23)14-18-5-9-21(10-6-18)29-26(34)30-22-11-7-20(27)8-12-22/h2-13,15-16H,14H2,1H3,(H2,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQLQPUYHPYUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea represents a novel class of organic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be depicted as follows:

C21H19ClN6O\text{C}_{21}\text{H}_{19}\text{Cl}\text{N}_6\text{O}

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, its derivatives demonstrated high potency against breast (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines. The percentage inhibition values were reported as follows:

Cell Line% Inhibition
T-47D (Breast)90.47%
K-562 (Leukemia)81.58%
MDA-MB-435 (Melanoma)84.32%

These results indicate that the compound effectively inhibits cancer cell growth, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a critical pathway for eliminating malignant cells.
  • Inhibition of Key Signaling Pathways : It inhibits pathways such as EGFR and IL-6, which are crucial in tumor progression and metastasis .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on Antiproliferative Activity : A study evaluated the compound against a panel of 58 cancer cell lines from nine different types. It exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
  • Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, further supporting its potential as an anticancer drug .
  • Comparative Analysis : In a comparative study with known anticancer agents like sorafenib, the compound showed superior efficacy in inhibiting growth across multiple cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The target compound shares a urea backbone with several analogs, but differences in substituents critically influence physicochemical and pharmacological properties:

Compound Name Key Substituents Heterocycles Present Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound 4-Chlorophenyl, m-tolyl, oxadiazole-imidazole 1,2,4-Oxadiazole, Imidazole ~550 (estimated) N/A N/A
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)...)phenyl)urea (2k) 3-Chloro-4-fluorophenyl, thiazole-piperazine Thiazole, Piperazine 762.2 (MS) 73.3 194–195
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)...thiazole (4) 4-Chlorophenyl, fluorophenyl-triazole Thiazole, Triazole ~500 (estimated) High N/A
1-(4-Chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea 4-Chlorophenyl, benzoxazole Benzoxazole ~400 (estimated) N/A N/A
Key Observations:

Heterocycle Diversity: The oxadiazole-imidazole combination in the target compound distinguishes it from thiazole- or triazole-containing analogs.

Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with fluorophenyl groups in analogs . Chlorine’s larger atomic radius may improve hydrophobic interactions but reduce solubility compared to fluorine.

Structural Conformation and Crystallography

highlights isostructural crystallinity in fluorophenyl-thiazole derivatives, with planar molecular conformations except for one perpendicular fluorophenyl group . Tools like SHELX and ORTEP-3 (used in structural determinations for analogs ) would be essential for analyzing its crystallographic behavior.

Pharmacophoric Features

While biological data for the target compound are absent, structural parallels to patented ureas and thioureas suggest possible kinase or receptor modulation:

  • The oxadiazole ring may mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors.
  • The urea moiety’s hydrogen-bonding capacity is retained across analogs, as seen in compound 2k .

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